molecular formula C12H14IN B1585537 1-Ethyl-2-methylquinolinium iodide CAS No. 606-55-3

1-Ethyl-2-methylquinolinium iodide

Cat. No.: B1585537
CAS No.: 606-55-3
M. Wt: 299.15 g/mol
InChI Key: OEVSHJVOKFWBJY-UHFFFAOYSA-M
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Description

Biochemical Analysis

Biochemical Properties

1-Ethyl-2-methylquinolinium iodide plays a significant role in biochemical reactions, particularly in the synthesis of carbocyanine dyes . These dyes are used in various biological applications, including fluorescence microscopy and flow cytometry. The compound interacts with enzymes and proteins involved in these processes, facilitating the formation of the desired dye products. The nature of these interactions often involves the formation of charge-transfer complexes, which are crucial for the stability and functionality of the dyes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of specific enzymes involved in metabolic pathways, leading to changes in metabolite levels and overall cellular function . Additionally, its interaction with cellular proteins can alter gene expression patterns, impacting cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound forms charge-transfer complexes with proteins and enzymes, which can lead to enzyme inhibition or activation . These interactions are essential for the compound’s role in dye synthesis and its impact on cellular processes. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression . Toxic or adverse effects are observed at high doses, indicating a threshold beyond which the compound becomes harmful. These effects underscore the importance of determining the optimal dosage for experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Its interactions with specific enzymes can modulate their activity, influencing the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biochemical properties and effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.

Chemical Reactions Analysis

1-Ethyl-2-methylquinolinium iodide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents may vary.

    Common Reagents and Conditions: Typical reagents include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.

    Major Products: The products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-2-methylquinolinium iodide has several applications in scientific research:

Comparison with Similar Compounds

1-Ethyl-2-methylquinolinium iodide can be compared with other quaternary ammonium compounds such as:

  • 1-Ethyl-2-styrylquinolinium iodide
  • 1-Ethyl-2-(ethylthio)-6-methylquinolinium iodide
  • 1-Ethyl-2-(2-thenylidenemethyl)pyridinium iodide

These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and applications . The uniqueness of this compound lies in its specific use as a precursor for carbocyanine dyes, which are widely used in scientific research and industrial applications .

Properties

IUPAC Name

1-ethyl-2-methylquinolin-1-ium;iodide
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InChI

InChI=1S/C12H14N.HI/c1-3-13-10(2)8-9-11-6-4-5-7-12(11)13;/h4-9H,3H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVSHJVOKFWBJY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90883465
Record name 1-Ethyl-2-methylquinolinium iodide
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Molecular Weight

299.15 g/mol
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Physical Description

Yellow crystalline powder; [Alfa Aesar MSDS]
Record name 1-Ethylquinaldinium iodide
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CAS No.

606-55-3
Record name 1-Ethyl-2-methylquinolinium iodide
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Record name Quinolinium, 1-ethyl-2-methyl-, iodide (1:1)
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Record name 1-Ethyl-2-methylquinolinium iodide
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Record name 1-ethyl-2-methylquinolinium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of 1-ethyl-2-methylquinolinium iodide?

A1: this compound crystallizes in the monoclinic crystal system with the space group P21/c. [] This means the unit cell, the smallest repeating unit of the crystal, has the following characteristics: * unequal side lengths (a ≠ b ≠ c) * two angles equal to 90° and one angle (β) not equal to 90°.

Q2: How are the ions arranged within the crystal structure of this compound?

A2: The crystal structure consists of planar 1-ethyl-2-methylquinolinium cations and iodide anions. [] The cations stack in a parallel arrangement along the a-axis, forming columns. [] The spacing between these cationic planes alternates between 3.4 Å and 3.6 Å. [] The iodide anions are situated in the spaces between the cation columns and the ethyl groups of the 1-ethyl-2-methylquinolinium cations. [] The shortest distance between an iodide anion and the carbon atoms within a 1-ethyl-2-methylquinolinium ring is 3.93 Å. [] This arrangement suggests a charge-transfer interaction between the cation and anion.

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